![molecular formula C15H18N4O4S B2612298 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione CAS No. 869076-82-4](/img/structure/B2612298.png)
6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Activities
The compound 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione, similar to other isoquinoline derivatives, exhibits a broad spectrum of biological activities. Isoquinoline derivatives have been extensively researched for their pharmacological significance in modern therapeutics. These compounds have shown promising results as antitumor and antimicrobial agents. Isoquinoline and its derivatives, due to their heterocyclic aromatic structure, play crucial roles in the development of new pharmacotherapeutic agents (Danao et al., 2021). Their versatility in biological activities stems from their ability to interact with various biological targets, showcasing their potential as anticancer, antibacterial, and antimalarial agents.
Pharmacokinetics and Toxicokinetic Considerations
The pharmacokinetic and toxicokinetic profiles of aminoquinolines, including the discussed compound, are critical factors in their clinical application. Aminoquinolines have shown to possess lysosomotropic properties, enhancing their antiproliferative actions in cancer therapies by modulating several cellular mechanisms. These include cell cycle arrest, histone acetylation, and inhibition of key signaling pathways like PI3K/Akt/mTOR, which are pivotal in cancer progression. The pharmacokinetic attributes of these compounds, such as their ability to induce lysosomal-mediated programmed cytotoxicity in cancer cells, highlight their potential as adjuvant therapies in oncology. However, their therapeutic window is relatively narrow, with adverse effects including gastrointestinal disturbances, blurred vision, cardiac arrhythmias, and hypoglycemia being dose-dependent (Ferreira et al., 2021).
Therapeutic Potential and Drug Repurposing
The therapeutic potential of aminoquinolines, by virtue of their diverse biological activities, extends beyond their initial applications. These compounds, including the one in discussion, have been identified as candidates for drug repurposing, especially in the context of anticancer therapies. Their role as lysosomotropic agents capable of enhancing the efficacy of chemotherapeutic drugs, alongside their ability to trigger various anticancer mechanisms, positions them as valuable tools in the development of new therapeutic strategies. The repurposing of these molecules for new clinical applications is supported by their well-documented pharmacological profiles, which, despite the need for continuous pharmacovigilance due to their broad action spectrum and associated adverse effects, present a cost-effective alternative to the development of novel drugs (Ferreira et al., 2021).
properties
IUPAC Name |
6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-13(16)12(14(20)18(2)15(17)21)24(22,23)19-8-7-10-5-3-4-6-11(10)9-19/h3-6H,7-9,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGWBOOBFMCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.